molecular formula C8H18FN B13221537 Ethyl(2-fluoroethyl)(2-methylpropyl)amine

Ethyl(2-fluoroethyl)(2-methylpropyl)amine

Cat. No.: B13221537
M. Wt: 147.23 g/mol
InChI Key: PHFSVHNPQSHKME-UHFFFAOYSA-N
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Description

Ethyl(2-fluoroethyl)(2-methylpropyl)amine is an organic compound with the molecular formula C8H18FN It is a secondary amine, characterized by the presence of an ethyl group, a 2-fluoroethyl group, and a 2-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-fluoroethyl)(2-methylpropyl)amine typically involves the reaction of 2-fluoroethylamine with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-fluoroethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Simpler amines and hydrocarbons.

    Substitution: Various substituted amines and other organic compounds.

Scientific Research Applications

Ethyl(2-fluoroethyl)(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(2-fluoroethyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can influence various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Ethyl(2-fluoroethyl)(2-methylpropyl)amine can be compared with other similar compounds such as:

    Ethyl(2-methylpropyl)amine: Lacks the fluoroethyl group, resulting in different chemical properties and reactivity.

    (2-Fluoroethyl)(methyl)amine: Contains a methyl group instead of the 2-methylpropyl group, leading to variations in steric and electronic effects.

    N-Ethyl-N-methyl-2-fluoroethylamine: Similar structure but with different alkyl groups attached to the nitrogen atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H18FN

Molecular Weight

147.23 g/mol

IUPAC Name

N-ethyl-N-(2-fluoroethyl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H18FN/c1-4-10(6-5-9)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

PHFSVHNPQSHKME-UHFFFAOYSA-N

Canonical SMILES

CCN(CCF)CC(C)C

Origin of Product

United States

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